molecular formula C9H10N2O4 B12464049 Methyl 5-amino-4-methyl-2-nitrobenzoate

Methyl 5-amino-4-methyl-2-nitrobenzoate

Cat. No.: B12464049
M. Wt: 210.19 g/mol
InChI Key: BTIDNAXGKLQYKH-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-methyl-2-nitrobenzoate is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-amino-4-methyl-2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-amino-4-methyl-2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

methyl 5-amino-4-methyl-2-nitrobenzoate

InChI

InChI=1S/C9H10N2O4/c1-5-3-8(11(13)14)6(4-7(5)10)9(12)15-2/h3-4H,10H2,1-2H3

InChI Key

BTIDNAXGKLQYKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States
Foundational & Exploratory

Crystal Structure and X-ray Diffraction of Methyl 5-amino-4-methyl-2-nitrobenzoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-amino-4-methyl-2-nitrobenzoate (CAS: 2092623-54-4) is a highly functionalized aromatic building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. The molecule possesses a "push-pull" electronic system, featuring electron-donating groups (amino, methyl) and electron-withdrawing groups (nitro, ester) on a single benzene scaffold. Understanding its crystal structure is critical for predicting its physicochemical properties, solid-state stability, and reactivity profile. This whitepaper provides a comprehensive, step-by-step guide to the crystallographic characterization of this compound, emphasizing the causality behind experimental choices and the self-validating nature of modern X-ray diffraction workflows.

Molecular Geometry and Conformational Analysis

In the solid state, the conformation of methyl 5-amino-4-methyl-2-nitrobenzoate is primarily dictated by a delicate balance of steric and electronic factors:

  • Steric Hindrance: The ortho-relationship between the bulky C1-methyl ester group and the C2-nitro group induces significant steric strain. To minimize this repulsion, both groups are forced to twist out of the mean plane of the benzene ring.

  • Electronic Delocalization: Conversely, the C5-amino group tends to remain nearly coplanar with the aromatic ring to maximize the delocalization of its nitrogen lone pair into the π -system, an effect further stabilized by the electron-withdrawing nature of the C2-nitro group.

Experimental Protocol: Crystallization and Data Collection

A self-validating crystallographic experiment begins with high-quality single crystals.

Step 1: Solvent Selection and Crystallization
  • Rationale: A solvent system must balance solubility and evaporation rate to ensure slow nucleation, preventing the formation of twinned or microcrystalline powders.

  • Protocol: Dissolve 50 mg of the compound in 2 mL of ethyl acetate. Slowly layer with 4 mL of hexane in a narrow-vial setup. Cap loosely to allow slow evaporation at ambient temperature (20–25 °C). High-quality, block-like crystals typically form within 4–7 days.

Step 2: Crystal Mounting and X-ray Data Collection
  • Rationale: Data is collected at cryogenic temperatures (e.g., 100 K) using a nitrogen cold stream to minimize thermal atomic displacement, thereby enhancing high-angle diffraction intensity and structural precision. Molybdenum K α radiation ( λ=0.71073 Å) is selected to minimize absorption effects in organic molecules lacking heavy atoms.

  • Protocol: Select a crystal with dimensions roughly 0.2×0.2×0.1 mm. Mount it on a cryoloop using paratone oil to prevent atmospheric degradation and ice formation. Transfer immediately to the diffractometer goniometer. Collect data using ω and ϕ scans to ensure complete coverage of the asymmetric unit.

Structure Solution and Refinement Workflow

The raw diffraction images must be integrated, corrected, and solved using a rigorous computational pipeline.

  • Data Reduction: Raw frames are integrated using standard diffractometer software (e.g., APEX3 or SAINT). A multi-scan absorption correction (e.g., SADABS) is applied to correct for the irregular shape of the crystal and to improve the internal agreement factor ( Rint​ ).

  • Structure Solution: The phase problem is solved using SHELXT[1]. SHELXT employs a highly efficient dual-space algorithm that expands data to the P1 space group, tests all possible Laue groups, and assigns elements based on integrated peak densities[1][2].

  • Structure Refinement: The initial model is refined using SHELXL[3] via the Olex2 graphical user interface[4]. Olex2 provides a seamless, workflow-driven environment that links solution, refinement, and visual analysis[4][5]. Refinement is performed by full-matrix least-squares on F2 [3][6]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model.

SCXRD_Workflow A Crystal Selection & Mounting (Paratone Oil, 100 K) B X-ray Diffraction Data Collection (Mo Kα, λ = 0.71073 Å) A->B C Data Reduction & Integration (APEX3 / SAINT) B->C D Absorption Correction (SADABS, optimize R-int) C->D E Structure Solution (SHELXT - Dual-Space Algorithm) D->E F Structure Refinement (SHELXL via Olex2 GUI) E->F G Final CIF Generation & Validation (checkCIF) F->G

Caption: Step-by-step computational workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Supramolecular Architecture: Hydrogen Bonding and π−π Stacking

The solid-state packing of functionalized nitrobenzoate derivatives is heavily influenced by directional non-covalent interactions[7]. In methyl 5-amino-4-methyl-2-nitrobenzoate, the primary drivers of supramolecular assembly are:

  • Hydrogen Bonding: The C5-amino group acts as a strong hydrogen bond donor. It typically forms intermolecular N-H···O interactions with the highly electronegative oxygen atoms of the C2-nitro group or the C1-carbonyl oxygen of adjacent molecules[7][8]. This creates robust 1D or 2D hydrogen-bonded networks.

  • π−π Stacking: The planar aromatic rings engage in face-to-face or offset π−π stacking interactions (centroid-to-centroid distances typically ~3.6–3.8 Å), which provide additional 3D lattice stability and link the hydrogen-bonded sheets together[7][9].

Supramolecular M1 Molecule A 5-Amino Group (Donor) M2 Molecule B 2-Nitro Group (Acceptor) M1->M2 N-H···O (Intermolecular) M3 Molecule C Carbonyl Oxygen (Acceptor) M1->M3 N-H···O (Intermolecular) M4 Molecule D Aromatic Ring M1->M4 π-π Stacking (< 3.8 Å)

Caption: Schematic representation of the primary non-covalent interactions driving crystal packing.

Quantitative Data Presentation

To ensure trustworthiness and reproducibility, crystallographic data must be summarized transparently. Below are representative structural parameters typical for this specific class of functionalized nitrobenzoates.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical FormulaC9H10N2O4
Formula Weight210.19 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo K α )
Crystal System, Space GroupMonoclinic, P2₁/c (Typical)
Volume~ 950–1050 ų
Z , Calculated Density4, ~ 1.45 g/cm³
Absorption Coefficient ( μ )~ 0.11 mm⁻¹
θ range for data collection2.5° to 28.0°
Final R indices[ I>2σ(I) ] R1​≈0.045 , wR2​≈0.110
Goodness-of-fit on F2 1.02 – 1.05

Table 2: Expected Hydrogen Bond Geometry

D-H···A InteractionD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
N(1)-H(1A)···O(Nitro)0.88(2)2.15(2)2.98(3)> 150
N(1)-H(1B)···O(Carbonyl)0.88(2)2.05(2)2.85(3)> 160

Powder X-ray Diffraction (PXRD) for Bulk Verification

While SCXRD provides the absolute atomic arrangement of a single crystal, it is imperative to verify that this single crystal is representative of the bulk material.

  • Protocol: Grind 50 mg of the bulk synthesized powder and mount it on a zero-background silicon holder. Collect PXRD data using Cu K α radiation ( λ=1.5406 Å) from 2θ=5∘ to 50∘ .

  • Validation: Use Mercury (CCDC) to simulate a theoretical powder pattern from the refined SCXRD .cif file. Overlay the experimental PXRD pattern with the simulated pattern. A 1:1 match in peak positions confirms the phase purity of the bulk sample and rules out the presence of polymorphic impurities.

References

  • Sigma-Aldrich. "5-Amino-4-methyl-2-nitro-benzoic acid methyl ester | 2092623-54-4.
  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography 42.2 (2009): 339-341.
  • Sheldrick, G. M. "SHELXT–Integrated space-group and crystal-structure determination.
  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry 71.1 (2015): 3-8.
  • "Non-Covalent Interactions in the Crystal Structure of Methyl 4-Hydroxy-3-Nitrobenzo
  • "Crystal structures of the 1:1 salts of 2-amino-4-nitrobenzo

Sources

Methodological & Application

Application Notes and Protocols: A Scalable Synthesis of Methyl 5-amino-4-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for the multi-step, scale-up synthesis of methyl 5-amino-4-methyl-2-nitrobenzoate, a key intermediate in the development of pharmaceuticals and other high-value chemical entities. The synthetic strategy is designed for scalability and robustness, beginning with the regioselective dinitration of methyl p-toluate followed by a chemoselective reduction of a single nitro group. This guide emphasizes the causality behind critical process decisions, focusing on reaction mechanisms, process safety, and in-process controls (IPCs) essential for transitioning from laboratory to pilot or production scale. Detailed, step-by-step protocols are provided, supported by quantitative data and process flow diagrams to ensure reproducibility and operational safety.

Overall Synthetic Strategy

The synthesis of methyl 5-amino-4-methyl-2-nitrobenzoate is achieved via a three-step sequence starting from the readily available commodity chemical, methyl 4-methylbenzoate (methyl p-toluate). The strategy hinges on two well-established industrial reactions: electrophilic aromatic nitration and selective nitro group reduction.

The pathway involves:

  • Mononitration: Introduction of a nitro group at the C2 position of methyl 4-methylbenzoate, directed by the activating methyl group.

  • Second Nitration: Addition of a second nitro group at the C5 position to yield methyl 4-methyl-2,5-dinitrobenzoate.

  • Selective Reduction: Chemoselective reduction of the C5 nitro group to the corresponding amine, yielding the target product.

The overall transformation is depicted below.

G A Methyl 4-methylbenzoate B Methyl 4-methyl-2-nitrobenzoate A->B Step 1: Nitration (HNO₃ / H₂SO₄) C Methyl 4-methyl-2,5-dinitrobenzoate B->C Step 2: Nitration (Fuming HNO₃ / H₂SO₄) D Methyl 5-amino-4-methyl-2-nitrobenzoate C->D Step 3: Selective Reduction (e.g., Catalytic Hydrogenation) G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Rearomatization HNO₃H₂SO₄ HNO₃H₂SO₄ H₂NO₃⁺HSO₄⁻ H₂NO₃⁺HSO₄⁻ HNO₃H₂SO₄->H₂NO₃⁺HSO₄⁻ H₂NO₃⁺ H₂NO₃⁺ NO₂⁺H₂O NO₂⁺H₂O H₂NO₃⁺->NO₂⁺H₂O Aromatic Ring Aromatic Ring Sigma Complex Sigma Complex Aromatic Ring->Sigma Complex + NO₂⁺ Product Product Sigma Complex->Product - H⁺

Figure 2: Key mechanistic steps in aromatic nitration.
Scale-Up Considerations and Hazard Analysis
  • Exothermicity: The nitration of aromatic compounds is highly exothermic. The rate of heat generation can exceed the rate of heat removal in a large reactor, leading to a dangerous temperature increase and a potential runaway reaction. This necessitates robust cooling systems and a slow, controlled addition of the nitrating agent. [1]* Temperature Control: The reaction temperature must be strictly maintained, typically between 0-10°C, to minimize the formation of byproducts, such as dinitrated species or oxidized impurities. [2][3]* Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers) are mandatory.

  • Process Safety: For large-scale operations, a reaction calorimetry study is strongly recommended to determine the heat of reaction and to model the thermal behavior under process conditions. This data is critical for ensuring safe plant operation. [1]

Detailed Protocol: Step 1
  • Reactor Preparation: Charge a clean, dry, jacketed glass reactor equipped with a mechanical overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel with methyl 4-methylbenzoate (1.0 eq).

  • Initial Cooldown: Begin agitation and cool the reactor contents to 0-5°C using a circulating chiller.

  • Solvent/Acid Charge: Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) to the reactor, ensuring the internal temperature does not exceed 15°C. Stir until the substrate is fully dissolved and the mixture is homogeneous. Re-cool the solution to 0-5°C.

  • Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1.0 eq) while cooling in an ice bath.

  • Nitration: Add the pre-chilled nitrating mixture dropwise to the stirred solution of methyl 4-methylbenzoate over 2-3 hours. The internal temperature must be rigorously maintained between 5-10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 5-10°C for an additional 1-2 hours. Monitor the reaction progress via an appropriate in-process control (IPC) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up (Quenching): Carefully transfer the reaction mixture by pouring it slowly onto a vigorously stirred mixture of crushed ice and water (~10 parts ice/water by weight to 1 part reaction mixture). This is an exothermic step and should be done with caution.

  • Isolation: The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acids.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected yield is typically high for this step.

Step 2: Synthesis of Methyl 4-methyl-2,5-dinitrobenzoate

The introduction of the second nitro group is more challenging due to the deactivating effects of the existing nitro and methyl ester groups. More forcing conditions are required.

Scale-Up Considerations and Hazard Analysis
  • Increased Risk: The use of fuming nitric acid and higher reaction temperatures increases the risk of runaway reactions and the formation of unstable polynitrated byproducts. All safety precautions from Step 1 apply but must be followed with even greater stringency.

  • Side Reactions: The harsher conditions can lead to oxidation of the methyl group, forming benzoic acid derivatives. [4]Careful temperature control is critical to maximize the yield of the desired product.

Detailed Protocol: Step 2
  • Reactor Setup: In a reactor similar to Step 1, charge the dried methyl 4-methyl-2-nitrobenzoate (1.0 eq) and concentrated sulfuric acid (~4.0 eq).

  • Temperature Control: Cool the mixture to 5-10°C with stirring.

  • Nitration: Add fuming nitric acid (>90%, 1.2 eq) dropwise over 2-3 hours, maintaining the internal temperature between 10-20°C.

  • Reaction Completion: After the addition, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by HPLC.

  • Work-up and Isolation: The work-up, isolation, and drying procedures are identical to those described in Step 1.

Step 3: Selective Reduction to Methyl 5-amino-4-methyl-2-nitrobenzoate

Principle and Mechanistic Insights

This step is the most critical for the synthesis of the final product. The goal is to reduce one of the two nitro groups chemoselectively. The nitro group at the C5 position is generally more susceptible to reduction than the C2 nitro group, which is sterically hindered by the adjacent methyl ester and methyl groups.

Two primary industrial methods are considered:

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor (like ammonium formate or hydrazine) in the presence of a catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel. It avoids the use of high-pressure hydrogen gas.

  • Catalytic Hydrogenation: This is a highly atom-economical method using hydrogen gas (H₂) with a heterogeneous catalyst (e.g., Pd/C). [1][5]It offers clean conversion, with water as the only byproduct. However, it requires specialized high-pressure reactor systems. [6]* Chemical Reduction (Zinin Reduction): This involves using stoichiometric reducing agents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄). [7]While effective, this method generates significant aqueous waste streams.

For scalability, cleanliness, and efficiency, catalytic hydrogenation is often the preferred method despite the higher initial capital cost for equipment. [8]

G cluster_0 Catalytic Hydrogenation cluster_1 Chemical Reduction Start Choice of Reduction Method Cat_H2 Method: H₂ Gas + Pd/C Catalyst Start->Cat_H2 Chem_Red Method: Na₂S or Fe/HCl Start->Chem_Red Cat_Pros Pros: - High Atom Economy - Clean (H₂O byproduct) - High Yields Cat_H2->Cat_Pros Evaluation Cat_Cons Cons: - High-Pressure Equipment - Flammable H₂ Gas - Pyrophoric Catalyst Handling Cat_H2->Cat_Cons Evaluation Chem_Pros Pros: - Standard Equipment - No Flammable Gas Chem_Red->Chem_Pros Evaluation Chem_Cons Cons: - Poor Atom Economy - Large Waste Stream - Product Isolation Issues Chem_Red->Chem_Cons Evaluation

Figure 3: Decision logic for selecting a large-scale nitro reduction method.
Scale-Up Considerations and Hazard Analysis
  • Catalyst Handling: Palladium on carbon (Pd/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It must be handled under a nitrogen atmosphere or as a wet slurry.

  • Hydrogen Safety: Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation reactor must be designed for high-pressure work, equipped with appropriate safety relief systems, and operated in a well-ventilated area with hydrogen sensors.

  • Exothermicity: The reduction of nitro groups is also a very exothermic process. [1]The rate of hydrogen addition must be controlled to manage the reaction temperature and prevent a runaway.

  • Solvent Choice: A solvent like methanol or ethyl acetate is typically used. The choice depends on substrate solubility and safety considerations. Methanol is a common choice but is flammable and toxic.

Detailed Protocol: Step 3 (Catalytic Hydrogenation)
  • Reactor Inerting: Charge a high-pressure hydrogenation vessel (autoclave) with methyl 4-methyl-2,5-dinitrobenzoate (1.0 eq) and a suitable solvent such as methanol (10-15 volumes).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (0.5-2.0 mol %) as a water-wet slurry. The exact loading should be optimized at a smaller scale.

  • Purging: Seal the reactor and purge the system multiple times with nitrogen (N₂) to remove all oxygen, followed by several purges with hydrogen (H₂).

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat the reactor to a set temperature (e.g., 30-40°C). The reaction is monitored by the uptake of hydrogen.

  • Reaction Monitoring: The reaction is highly selective for the C5-nitro group under these mild conditions. Monitor the reaction by HPLC to confirm the disappearance of the starting material and the formation of the desired product, ensuring that over-reduction to the diamine does not occur.

  • Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. The pyrophoric catalyst must be removed by filtration through a pad of Celite® under a nitrogen blanket. Do not allow the filter cake to dry in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the final product with high purity.

  • Drying: Dry the purified crystals under vacuum at 40-50°C.

Data Summary and Characterization

The following table summarizes the typical inputs and expected outputs for a representative large-scale batch.

StepStarting MaterialKey ReagentsTypical Yield (%)Purity (by HPLC)
1 Methyl 4-methylbenzoateHNO₃, H₂SO₄90 - 95%>98%
2 Methyl 4-methyl-2-nitrobenzoateFuming HNO₃, H₂SO₄80 - 88%>97%
3 Methyl 4-methyl-2,5-dinitrobenzoateH₂, 10% Pd/C, Methanol92 - 97%>99%

Final Product Characterization: The identity and purity of the final product, methyl 5-amino-4-methyl-2-nitrobenzoate, should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Zheng, H., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction Reagent Guide. Retrieved from [Link]

  • Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Retrieved from [Link]

  • SERDP & ESTCP. (n.d.). Catalytic Nitration of Toluene (Elimination of Red Water). Retrieved from [Link]

  • University of California, Davis. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • Kamm, O., & Segur, J. B. (n.d.). Methyl m-nitrobenzoate. Organic Syntheses. Retrieved from [Link]

  • Sádaba, I., et al. (2012). Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. ACS Publications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Low Yields in 5-Amino-4-methyl-2-nitrobenzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide addresses the specific bottlenecks encountered when attempting to synthesize methyl 5-amino-4-methyl-2-nitrobenzoate (CAS: 204254-63-7) from its parent carboxylic acid.

By analyzing the causality behind failed reactions, this guide provides self-validating protocols to bypass steric and electronic limitations.

Core Mechanistic FAQs: Why is this substrate so difficult?

Q: Why does standard Fischer esterification (H₂SO₄/Methanol) result in yields below 20%? A: The failure of standard acid-catalyzed esterification is driven by two competing structural features:

  • The Ortho-Effect (Steric Hindrance): The nitro group at the 2-position forces the adjacent carboxylic acid group to bend out of the plane of the aromatic ring due to severe steric repulsion[1]. This conformational distortion physically blocks the Burgi-Dunitz trajectory required for methanol to attack the protonated carbonyl carbon.

  • Zwitterion & Salt Formation: Under strongly acidic conditions, the 5-amino group is rapidly protonated to form an ammonium salt (-NH₃⁺). This drastically reduces the molecule's solubility in methanol, causing the substrate to precipitate out of the reaction matrix before esterification can occur.

Q: Can I bypass the sterics by using Thionyl Chloride (SOCl₂) or Oxalyl Chloride to form an acid chloride first? A: We strongly advise against this for unprotected amino acids. While forming an acid chloride overcomes the steric hindrance of the ortho-nitro group, the highly electrophilic acid chloride will indiscriminately react with the free 5-amino group of adjacent molecules. This leads to rapid intermolecular polymerization (polyamide formation) rather than the desired methyl ester.

Q: What about base-catalyzed alkylation with Methyl Iodide (MeI) and K₂CO₃? A: This approach suffers from severe chemoselectivity issues. The pKa of the 5-amino group makes it highly susceptible to N-alkylation. Using MeI typically results in a complex mixture of the desired ester, N-methylated byproducts, and N,N-dimethylated species, requiring tedious chromatographic separation and ruining the overall yield.

Mechanistic Pathway Analysis

To understand how to overcome these issues, we must shift from activation of the carbonyl oxygen (which fails due to sterics) to direct alkylation of the carboxylate proton.

Mechanism cluster_Fischer Standard Fischer (Acidic) cluster_TMS TMS-Diazomethane (Neutral) Substrate 5-amino-4-methyl- 2-nitrobenzoic acid Protonated Ammonium Salt Formation (-NH3+) Substrate->Protonated H2SO4/MeOH Deprotonation Direct Proton Transfer (No Carbonyl Activation) Substrate->Deprotonation TMS-CHN2 / MeOH Steric Ortho-Nitro Steric Block (Tetrahedral Intermediate) Protonated->Steric Decreased Solubility LowYield Low Yield (<20%) Steric->LowYield SN2 SN2 Attack on Methyldiazonium Deprotonation->SN2 Bypasses Sterics HighYield High Yield (>90%) SN2->HighYield

Mechanistic pathways comparing Fischer esterification failure vs. TMS-diazomethane success.

Troubleshooting Workflows: Selecting the Right Protocol

Your choice of protocol depends entirely on the scale of your reaction and your laboratory's safety infrastructure.

Workflow Start Esterification of Ortho-Nitro Amino Acid Scale What is the reaction scale? Start->Scale Small Small Scale (< 5g) Discovery Phase Scale->Small Large Large Scale (> 5g) Process/Scale-up Scale->Large TMSD TMS-Diazomethane (Protocol A) Small->TMSD TMSCl TMSCl in Methanol (Protocol B) Large->TMSCl Warning Caution: Toxic/Explosive Handle in Fume Hood TMSD->Warning Reflux Requires longer reaction time (24-48h) TMSCl->Reflux

Decision matrix for selecting the optimal esterification protocol based on reaction scale.

Quantitative Method Comparison
Esterification MethodReagents UsedTypical YieldReaction TimeN-Methylation RiskScalability
Fischer (Classic) MeOH, H₂SO₄ (reflux)< 20%48 hLowHigh
Direct Alkylation MeI, K₂CO₃, DMF40 - 50%12 hHigh (Major byproduct)Medium
In-Situ Anhydrous TMSCl, Anhydrous MeOH75 - 85%24 - 48 hNoneHigh
Diazo Transfer TMS-Diazomethane, MeOH/DCM> 90% 2 - 4 hNoneLow (Safety limits)

Validated Experimental Protocols

Protocol A: The Gold Standard (TMS-Diazomethane)

Best for: Discovery chemistry, small-scale synthesis (< 5g), and maximizing yield.

Causality & Validation: TMS-diazomethane acts as a weighable, safer surrogate for diazomethane[2]. It reacts directly with the acidic proton of the carboxylic acid, bypassing the sterically hindered carbonyl carbon entirely[3]. The reaction is self-validating: the reagent is bright yellow, and the reaction is complete when the yellow color persists in solution, indicating all acid has been consumed.

Step-by-Step Methodology:

  • Preparation: Suspend 5-amino-4-methyl-2-nitrobenzoic acid (1.0 eq) in a 4:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (0.1 M concentration). Note: Methanol is strictly required as a protic co-solvent to activate the TMS-diazomethane.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath under an argon or nitrogen atmosphere.

  • Addition: Slowly add a 2.0 M solution of TMS-diazomethane in hexanes dropwise. Vigorous bubbling (N₂ gas evolution) will occur.

  • Validation (Titration): Continue adding the reagent until the vigorous bubbling ceases and a faint yellow color persists in the solution for more than 10 minutes.

  • Stirring: Allow the reaction to stir at 0 °C to room temperature for 2 hours. Monitor by TLC (DCM:MeOH 9:1) to confirm the disappearance of the highly polar baseline spot.

  • Quenching: Add glacial acetic acid dropwise until the yellow color completely disappears, safely destroying any unreacted diazo species.

  • Isolation: Concentrate the mixture under reduced pressure to afford the pure methyl 5-amino-4-methyl-2-nitrobenzoate.

Protocol B: The Scalable Alternative (TMSCl / Methanol)

Best for: Scale-up (> 5g) where diazo reagents pose unacceptable safety risks.

Causality & Validation: A highly effective method for amino acid esterification utilizes trimethylchlorosilane (TMSCl) in methanol[4]. The addition of TMSCl to methanol generates strictly anhydrous HCl and trimethylsilyl methoxide in situ[5]. This forces the equilibrium toward the ester without introducing the water inherent to aqueous acid catalysts (like H₂SO₄), while the highly polar anhydrous environment helps solubilize the intermediate zwitterions.

Step-by-Step Methodology:

  • Preparation: Suspend 5-amino-4-methyl-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Activation: Cool the suspension to 0 °C. Slowly add freshly distilled Trimethylchlorosilane (TMSCl) (3.0 to 4.0 eq) dropwise[4]. Caution: The reaction is exothermic and generates HCl gas.

  • Heating: Remove the ice bath and heat the reaction to 65 °C (reflux) for 24 to 48 hours. The prolonged time is required to overcome the ortho-nitro steric hindrance.

  • Validation: The reaction is self-validating through solubility; the initial opaque suspension of the starting material will gradually transition into a clear, homogenous solution as the more soluble ester hydrochloride salt is formed.

  • Workup: Cool to room temperature and concentrate the solvent in vacuo.

  • Neutralization: Suspend the resulting crude hydrochloride salt in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free base of the methyl ester.

References

  • PMC - NIH. "A Convenient Synthesis of Amino Acid Methyl Esters". National Institutes of Health.[Link]

  • MDPI. "A Convenient Synthesis of Amino Acid Methyl Esters". MDPI.[Link]

  • PMC - NIH. "Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations". National Institutes of Health.[Link]

  • ResearchGate. "A Base-Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane". ResearchGate.[Link]

Sources

Minimizing degradation of methyl 5-amino-4-methyl-2-nitrobenzoate during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Long-Term Stability of Methyl 5-amino-4-methyl-2-nitrobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected experimental failures due to the silent degradation of their starting materials. Methyl 5-amino-4-methyl-2-nitrobenzoate is a highly versatile building block, but its molecular architecture features three distinct reactive sites that are highly vulnerable to environmental degradation: an electron-rich primary aniline, an electrophilic methyl ester, and a photochemically active nitroaromatic system.

This guide bypasses generic "store in a cool, dry place" advice. Instead, we will dissect the exact chemical causality behind its degradation, troubleshoot common benchtop failures, and establish a self-validating protocol for long-term storage and purity monitoring.

The Causality of Degradation (The "Why")

To effectively minimize degradation, we must first understand the mechanistic triggers that compromise the structural integrity of methyl 5-amino-4-methyl-2-nitrobenzoate.

  • Oxidative Degradation (Amine Site): The primary amino group (-NH₂) is highly susceptible to atmospheric oxygen[1]. Because the aniline ring is electron-rich, it readily undergoes single-electron transfer reactions. Exposure to air initiates a radical cascade that forms nitrosobenzenes, azoxybenzenes, and highly conjugated polymeric materials[2][3].

  • Hydrolytic Cleavage (Ester Site): The methyl ester group (-COOCH₃) acts as an electrophilic center. In the presence of ambient moisture—especially if micro-environments of acidity or basicity are present—the ester undergoes hydrolysis to yield the corresponding carboxylic acid (5-amino-4-methyl-2-nitrobenzoic acid) and methanol[4].

  • Photochemical Degradation (Nitro/Aromatic Site): Nitroaromatic compounds are notoriously light-sensitive. Ultraviolet and ambient visible light can excite the nitro group, leading to complex intramolecular redox reactions and the generation of radical intermediates.

DegradationMechanisms Parent Methyl 5-amino-4-methyl- 2-nitrobenzoate Oxidation Amine Oxidation (O2 Exposure) Parent->Oxidation Hydrolysis Ester Hydrolysis (H2O / pH Extremes) Parent->Hydrolysis Photo Photodegradation (UV/Vis Light) Parent->Photo Deg1 Azo/Nitroso Compounds (Dark Discoloration) Oxidation->Deg1 Deg2 Free Carboxylic Acid (Unexpected Precipitation) Hydrolysis->Deg2 Deg3 Radical Polymers (Resinous Mass) Photo->Deg3

Logical mapping of environmental triggers to specific degradation pathways.

Quantitative Impact of Storage Conditions

The following table synthesizes the quantitative impact of various storage environments on the compound's purity over a 6-month period. Understanding these metrics is critical for justifying the overhead of rigorous storage protocols.

Storage TemperatureAtmosphereLight ExposureMoisture ControlEstimated Purity at 6 MonthsPrimary Degradant Observed
Ambient (25°C)AirAmbient LightNone< 85%Azo/Nitroso polymers (Oxidation)
Ambient (25°C)ArgonDarkDesiccant~ 92%Trace free acid (Hydrolysis)
Refrigerated (2-8°C)AirDarkNone~ 95%Colored oxidative impurities
Optimal (0-5°C) Argon / N₂ Dark Desiccant > 99% None (Stable) [5]

Troubleshooting & FAQs

Q1: My stock bottle of methyl 5-amino-4-methyl-2-nitrobenzoate was originally bright yellow, but the material has turned into a dark brown resin. Can I still use it? A1: No, direct use is highly discouraged. The dark brown discoloration is a classic hallmark of aniline oxidation[2][3]. Oxygen in the headspace of the bottle has reacted with the primary amine to form highly conjugated, colored impurities. These oxidized polymeric impurities can severely poison downstream transition-metal catalysts (e.g., in Buchwald-Hartwig aminations). Action: Purify the batch via flash column chromatography or recrystallization, and ensure future aliquots are stored under an inert gas[1].

Q2: During an aqueous workup of my reaction, I observed an unexpected pale precipitate that wouldn't dissolve in my organic extraction solvent. What happened? A2: You are likely observing the product of ester hydrolysis. Esters are highly susceptible to hydrolysis under both acidic and basic conditions[4]. If your workup involved prolonged exposure to aqueous base (e.g., NaOH), the methyl ester was cleaved to form the free carboxylic acid. Upon neutralization, this acid precipitates out because it is significantly less soluble in organic solvents than the parent methyl ester[4]. Action: Minimize exposure time to aqueous extremes. Use milder bases like saturated sodium bicarbonate for washes, which are generally insufficient to rapidly cleave the ester at room temperature.

Q3: What are the absolute best practices for long-term storage of this specific compound? A3: To achieve >99% stability over extended periods, you must eliminate the three variables: oxygen, moisture, and thermal energy.

  • Store the compound strictly between 0-5°C[5].

  • Keep it in an amber glass vial to block UV/Vis light[2].

  • Backfill the vial headspace with high-purity Argon or Nitrogen before sealing[1].

  • Place the vial inside a secondary container (like a desiccator jar or sealed Mylar bag) filled with active indicating silica gel to scavenge any permeating moisture[2].

Self-Validating Experimental Protocol: Purity & Stability Monitoring

To trust your reagents, you must implement a self-validating system. This protocol details how to prepare, store, and analytically verify the integrity of your compound using HPLC-UV. The system is "self-validating" because it relies on a strict mass-balance check: if the main peak area decreases, the sum of the new degradant peak areas must proportionally increase. If they do not, it proves the formation of insoluble polymers that are failing to elute, preventing false-positive purity readings.

Step 1: Inert Aliquoting (Glovebox or Schlenk Line) Causality: Repeatedly opening a bulk bottle introduces fresh oxygen and humidity, accelerating degradation. Aliquoting isolates the risk.

  • Transfer the bulk methyl 5-amino-4-methyl-2-nitrobenzoate into a nitrogen-filled glovebox.

  • Weigh out single-use aliquots (e.g., 100 mg) into pre-dried 2 mL amber glass vials.

  • Cap tightly with PTFE-lined septa. (If a glovebox is unavailable, use a Schlenk line to apply three cycles of vacuum and backfill with Argon before sealing).

Step 2: Storage Implementation

  • Place the sealed amber vials into a secondary vacuum-sealed bag containing a desiccant pouch.

  • Store the bag in a dedicated chemical refrigerator maintained strictly between 0-5°C[5].

Step 3: HPLC-UV Analytical Validation Causality: UV detection at ~254 nm captures the highly conjugated aromatic system, allowing us to track both the parent compound and its primary degradants.

  • Sample Prep: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile. Ensure the solvent is degassed to prevent on-column oxidation.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Note: The mild acid ensures the amine remains protonated for consistent peak shape, without being strong enough to induce on-column ester hydrolysis during the short run time.

  • Chromatography: Run through a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) at 0.4 mL/min.

  • Self-Validation (Mass Balance): Record the initial peak area of the pure compound (Time 0). At month 6, rerun the exact method. Calculate the total area of all peaks. If the parent peak has decreased by 5%, but new peaks (hydrolysis/oxidation products) only account for 1% of the area, you have lost 4% of your mass to insoluble polymeric resins that were filtered out during sample prep. This invalidates the assumption that the sample is simply "95% pure" and dictates immediate repurification.

StabilityWorkflow Prep 1. Sample Prep (Glovebox/Inert) Vial 2. Amber Vials (Argon Purged) Prep->Vial Store 3. Storage (0-5°C + Desiccant) Vial->Store Analyze 4. HPLC-UV (Periodic Check) Store->Analyze Validate 5. Mass Balance (Self-Validation) Analyze->Validate

Step-by-step self-validating workflow for long-term storage and purity monitoring.

References

  • 5-Amino-4-methyl-2-nitro-benzoic acid methyl ester | 2092623-54-4. Sigma-Aldrich. Available at:[Link]

  • Aniline. Wikipedia. Available at:[Link]

Sources

Technical Support Center: HPLC Optimization for Methyl 5-amino-4-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is curated by Senior Application Scientists to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize HPLC methods for complex nitro-aromatic amines. We focus on the causality behind chromatographic behavior to ensure your methods are robust, reproducible, and scientifically sound.

Chemical Profiling & Chromatographic Behavior

Before optimizing a mobile phase, we must understand the molecule. Methyl 5-amino-4-methyl-2-nitrobenzoate presents a unique chromatographic challenge due to the interplay of its four functional groups: a hydrophobic methyl group, a hydrolytically sensitive methyl ester, an electron-withdrawing nitro group, and a primary amine.

Table 1: Physicochemical Profiling & HPLC Implications

PropertyChemical CharacteristicChromatographic Implication
Amine pKa < 2.0 (Driven by para-nitro resonance)Unlike standard aliphatic amines, this amine is effectively neutral at standard acidic HPLC pH (3.0 – 5.0).
Ester Stability Susceptible to acid/base hydrolysisAvoid extreme pH (< 2.0 or > 8.0) to prevent sample degradation during long analytical sequences.
Hydrogen Bonding High (Nitro and Amino groups)High risk of secondary interactions with residual silanols on the silica stationary phase, leading to peak tailing.
UV Absorbance Highly UV active (Nitro-aromatic)Excellent detector sensitivity at 254 nm and 280 nm.

Core Troubleshooting & FAQs

Q1: I am experiencing severe peak tailing (Asymmetry > 1.5) on a standard C18 column. Is this due to the amine group ionizing?

Expert Insight: Surprisingly, no. In methyl 5-amino-4-methyl-2-nitrobenzoate, the primary amine is situated para to a strongly electron-withdrawing nitro group. This resonance effect drastically pulls electron density away from the nitrogen, lowering its pKa to below 2.0. At a typical mobile phase pH of 3.0–4.0, the amine is already fully un-ionized (neutral)[1]. The Real Cause: The tailing is driven by hydrogen bonding between the polar nitro/amino groups and ionized, un-endcapped silanols (Si-O⁻) on the silica surface[2]. Solution: Switch to a base-deactivated, polar-embedded, or fully end-capped column to shield the analyte from residual silanols[3]. Alternatively, add a competing base like Triethylamine (TEA) at low concentrations, though this may reduce column lifetime[4].

Q2: How do I select the optimal pH to ensure both peak symmetry and sample stability?

Expert Insight: You are balancing two competing chemical reactions: silanol ionization and ester hydrolysis. If you drop the pH too low (< 2.0) using strong acids like Trifluoroacetic acid (TFA) to protonate all silanols[5], you risk hydrolyzing the methyl ester group over long runs. If the pH is too high (> 6.0), free silanols become fully ionized, exacerbating secondary retention and tailing[2]. Solution: The "Goldilocks zone" for this compound is pH 3.5 – 4.5 . Using a 10 mM Ammonium Formate or Ammonium Acetate buffer maintains this pH, protecting the ester while keeping the analyte neutral and minimizing silanol activity[6].

Q3: Should I use Methanol or Acetonitrile as my organic modifier?

Expert Insight: While Acetonitrile generally provides lower backpressure and sharper peaks for purely hydrophobic compounds, nitro-aromatics often exhibit unique selectivities in Methanol[7]. Methanol can participate in hydrogen bonding with the nitro group, potentially resolving co-eluting impurities that Acetonitrile cannot. Solution: If separating this compound from closely related structural isomers, evaluate both solvents. For complex nitro-aromatic mixtures, a Phenyl-Hexyl stationary phase combined with Methanol can leverage π−π interactions for superior resolution[7].

Mobile Phase Buffer Selection Matrix

Table 2: Buffer Optimization for Methyl 5-amino-4-methyl-2-nitrobenzoate

Buffer SystempH RangeMS Compatible?Pros for this AnalyteCons / Risks
0.1% Formic Acid ~2.7YesGood starting point; suppresses silanol ionization.May cause slight ester hydrolysis over long sequences.
Ammonium Formate (10mM) 3.0 - 4.0YesIdeal pH (~3.5) protects ester while masking silanols.Requires careful preparation to ensure reproducibility.
Potassium Phosphate (20mM) 2.1 - 3.1NoExcellent peak shape; strong buffering capacity[4].Non-volatile; precipitates in >70% Acetonitrile.
0.1% TFA ~2.0YesStrong ion-pairing agent; excellent peak symmetry.Ion suppression in MS; harsh on column lifetimes.

Visualized Workflows & Mechanisms

Workflow Start Start: Methyl 5-amino-4-methyl -2-nitrobenzoate pH Set pH 3.5 - 4.5 (Amine neutral, Ester stable) Start->pH Org Select Organic Modifier (MeOH vs MeCN) pH->Org Eval Evaluate Peak Shape & Retention Org->Eval Tailing Issue: Peak Tailing (As > 1.5) Eval->Tailing Asymmetry Coelution Issue: Poor Retention (k' < 2) Eval->Coelution Low k' Optimal Optimal Separation (Rs > 1.5) Eval->Optimal Symmetrical ActionT Use End-capped Column or Add TEA Tailing->ActionT ActionC Adjust % Organic or Try Phenyl-Hexyl Coelution->ActionC ActionT->Eval ActionC->Eval

Logical workflow for mobile phase optimization and troubleshooting.

Mechanism Silanol Ionized Silanols (Si-O⁻) on Silica Analyte Hydrogen Bonding (NH2 / NO2 groups) Silanol->Analyte Tailing Peak Tailing (As > 1.5) Analyte->Tailing Mitigation1 Lower pH (< 4.0) Protonate Silanols Mitigation1->Silanol Inhibits Mitigation2 Polar-Embedded Stationary Phase Mitigation2->Silanol Shields

Mechanism of silanol-induced peak tailing and targeted mitigation strategies.

Self-Validating Method Development Protocol

To ensure trustworthiness in your results, do not simply run the analyte. Use this self-validating protocol to isolate chemical interactions from mechanical system failures.

Step 1: System Suitability & Baseline Verification

  • Action: Inject a mixture of Uracil (t0 marker) and Toluene (neutral retention marker) using a 50:50 Water/Acetonitrile mobile phase.

  • Causality: This validates that the column bed is intact and extra-column volume is minimized. If Toluene tails, your issue is mechanical (e.g., a blocked frit or void volume). If Toluene is perfectly symmetrical but your nitrobenzoate tails, the issue is definitively a secondary chemical interaction[5].

Step 2: Aqueous Buffer Preparation

  • Action: Prepare 10 mM Ammonium Formate. Adjust the pH to exactly 3.5 using dilute formic acid. Filter through a 0.2 µm PTFE membrane.

  • Causality: pH 3.5 ensures the ester remains secure against hydrolysis, while the formate buffer provides sufficient ionic strength to mask residual silanols without precipitating in high organic concentrations[6].

Step 3: Organic Modifier Scouting

  • Action: Run two parallel shallow gradients (5% to 95% organic over 15 mins) on a fully end-capped C18 column—one sequence using Methanol, and one using Acetonitrile.

  • Causality: Acetonitrile provides lower backpressure, but Methanol can offer unique hydrogen-bonding selectivity for the nitro and amino groups, which is critical if you are separating the analyte from synthesis impurities[7].

Step 4: Isocratic Fine-Tuning

  • Action: Based on the gradient elution time, calculate the organic percentage at the point of elution. Set an isocratic method at (elution % - 5%).

  • Causality: Isocratic conditions provide the most reproducible retention times for routine QA/QC assays and allow for precise calculation of the USP Tailing Factor[1].

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?"1

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?"2

  • Element Lab Solutions. "Peak Tailing in HPLC"5

  • MicroSolv. "Base-Deactivated HPLC Column? Understanding Silanol Activity"3

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes"4

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC"6

  • Agilent. "Optimizing the Separation of 20 Nitro-aromatics"7

Sources

Validation & Comparative

A Comparative Guide to the Synthesis Efficiency of Methyl 5-amino-4-methyl-2-nitrobenzoate and Methyl 5-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. The precise placement of substituents dictates the physicochemical properties and biological activity of a molecule. This guide provides an in-depth comparative analysis of the synthesis efficiency of two closely related nitrobenzoate derivatives: methyl 5-amino-4-methyl-2-nitrobenzoate and methyl 5-amino-2-nitrobenzoate. By examining the synthetic routes and the influence of an additional methyl group, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Substituted Nitrobenzoates

Methyl 5-amino-2-nitrobenzoate and its 4-methyl analogue are valuable intermediates in organic synthesis. The presence of amino, nitro, and ester functionalities on the benzene ring offers a versatile platform for a variety of chemical transformations. These compounds serve as key building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The efficiency of their synthesis is a critical factor in the overall cost and feasibility of a research or development project.

Comparative Analysis of Synthetic Strategies

The synthesis of both target molecules typically involves a multi-step process, often culminating in the esterification of the corresponding carboxylic acid. A key point of divergence and a critical determinant of overall efficiency lies in the synthesis of the substituted nitrobenzoic acid precursors.

Synthesis of Methyl 5-amino-2-nitrobenzoate

A common and well-documented route to methyl 5-amino-2-nitrobenzoate involves the esterification of 5-amino-2-nitrobenzoic acid.

Reaction Scheme:

A plausible synthetic workflow for methyl 5-amino-4-methyl-2-nitrobenzoate.

Mechanistic Insights and the Role of the Methyl Group

The key difference in the synthesis of these two molecules lies in the directing effects of the substituents on the aromatic ring during the nitration step.

  • In the synthesis of the precursor to methyl 5-amino-2-nitrobenzoate , the starting material would likely be a 3-aminobenzoic acid derivative. The amino group is a strong activating and ortho-, para-directing group, while the carboxyl group is a deactivating and meta-directing group. The nitration of such a substrate can lead to a mixture of isomers, potentially lowering the yield of the desired 2-nitro product.

  • For the synthesis of the precursor to methyl 5-amino-4-methyl-2-nitrobenzoate , a likely starting material would be 3-amino-4-methylbenzoic acid. Here, we have two activating groups: the amino group and the methyl group. The amino group is a stronger activating group and will primarily direct the incoming electrophile (the nitronium ion, NO₂⁺). The methyl group, also an ortho-, para-director, will reinforce the directing effect of the amino group towards the desired position.

cluster_directing_effects Directing Effects in Electrophilic Aromatic Substitution A Starting Material for Methyl 5-amino-2-nitrobenzoate Precursor C Amino Group (-NH2) Strongly activating Ortho, para-directing A->C D Carboxyl Group (-COOH) Deactivating Meta-directing A->D B Starting Material for Methyl 5-amino-4-methyl-2-nitrobenzoate Precursor B->C E Methyl Group (-CH3) Activating Ortho, para-directing B->E F Potential for mixed isomers, lower yield of desired product C->F G Reinforced directing effect, -NH2 and -CH3 work in concert, likely higher yield of desired product C->G D->F E->G

Influence of substituents on nitration regioselectivity.

The synergistic directing effect of the amino and methyl groups in the precursor to methyl 5-amino-4-methyl-2-nitrobenzoate is expected to lead to a more regioselective nitration and, consequently, a higher yield of the desired 2-nitro isomer compared to the synthesis of the non-methylated analogue.

Quantitative Data Summary

CompoundSynthetic StepReagentsReported YieldReference
Methyl 5-amino-2-nitrobenzoateEsterification5-amino-2-nitrobenzoic acid, Methanol, Thionyl chloride42%[1]
Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoateNitrationMethyl 4-(butyrylamino)-3-methylbenzoate, Fuming nitric acid, Sulfuric acid77%[2]

While a direct yield for the nitration step leading to the precursor of methyl 5-amino-4-methyl-2-nitrobenzoate is not available, the 77% yield for the nitration of a structurally similar compound strongly suggests that this pathway is significantly more efficient than the synthesis of the non-methylated counterpart, where the overall yield is impacted by the less efficient esterification of a potentially difficult-to-synthesize precursor.

Experimental Protocols

Synthesis of Methyl 5-amino-2-nitrobenzoate

This protocol is adapted from a known procedure for the esterification of 5-amino-2-nitrobenzoic acid.

Materials:

  • 5-amino-2-nitrobenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Column chromatography setup (if necessary)

Procedure:

  • Dissolve 5-amino-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (2.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., using a chloroform-methanol solvent mixture) to obtain methyl 5-amino-2-nitrobenzoate. [1]

Proposed Synthesis of Methyl 5-amino-4-methyl-2-nitrobenzoate

This proposed protocol is based on general procedures for nitration and esterification of similar compounds.

Part A: Nitration of 3-amino-4-methylbenzoic acid

Materials:

  • 3-amino-4-methylbenzoic acid

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Ice-water bath

  • Beaker

  • Stirring rod

Procedure:

  • In a beaker, dissolve 3-amino-4-methylbenzoic acid in concentrated sulfuric acid, keeping the temperature between 0-5 °C using an ice-water bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Slowly add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring at low temperature for an additional 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product, 5-amino-4-methyl-2-nitrobenzoic acid.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

Part B: Esterification of 5-amino-4-methyl-2-nitrobenzoic acid

Materials:

  • 5-amino-4-methyl-2-nitrobenzoic acid (from Part A)

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the crude 5-amino-4-methyl-2-nitrobenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-amino-4-methyl-2-nitrobenzoate.

  • Purify the product by recrystallization or column chromatography as needed.

Conclusion

Based on the analysis of the synthetic routes and the underlying mechanistic principles, the synthesis of methyl 5-amino-4-methyl-2-nitrobenzoate is likely to be significantly more efficient than that of methyl 5-amino-2-nitrobenzoate. The key to this enhanced efficiency lies in the synergistic directing effects of the amino and methyl groups during the crucial nitration step. This leads to a more regioselective reaction and a potentially higher yield of the desired intermediate, 5-amino-4-methyl-2-nitrobenzoic acid.

For researchers and drug development professionals, this analysis suggests that incorporating the 4-methyl group not only alters the properties of the final molecule but also offers a more efficient synthetic pathway, which can be a critical advantage in the development of new chemical entities.

Sources

Application Scientist Guide: Comparative Reactivity of Methyl 5-amino-4-methyl-2-nitrobenzoate in Suzuki Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In late-stage functionalization and complex molecule synthesis, polyfunctional arenes require precise, chemoselective strategies. Methyl 5-amino-4-methyl-2-nitrobenzoate (CAS: 2092623-54-4) is a prime example of such a substrate. Featuring an electron-withdrawing ester, a primary amine, a methyl group, and a nitro group, it offers orthogonal reactivity handles.

This guide objectively compares three distinct Suzuki-Miyaura cross-coupling methodologies—Denitrative, Deaminative, and Sandmeyer-Halogenative—providing researchers with the mechanistic causality and self-validating protocols needed to selectively arylate either the C2 or C5 position.

Mechanistic Pathways & Causality

Pathway A: Denitrative Suzuki-Miyaura Cross-Coupling (C2-Activation)

Historically, the C(sp²)–NO₂ bond was considered inert to transition-metal insertion. However, modern catalysis has successfully repurposed the nitro group as a pseudohalide [1].

  • Causality: The activation barrier for oxidative addition into the C–NO₂ bond is overcome by utilizing highly electron-rich, sterically demanding N-heterocyclic carbenes (NHCs) (e.g., imidazo[1,5-a]pyridin-3-ylidenes) or bulky phosphines like BrettPhos[3]. For this specific substrate, the adjacent electron-withdrawing methyl ester further activates the nitro group by reducing the electron density at the C2 carbon, facilitating Pd(0) insertion. This pathway selectively arylates the C2 position while leaving the C5-primary amine completely intact.

Pathway B: Deaminative Suzuki-Miyaura Cross-Coupling (C5-Activation)

Direct oxidative addition into a C(sp²)–NH₂ bond is thermodynamically unfavorable. The deaminative strategy circumvents this by pre-activating the amine into a redox-active Katritzky pyridinium salt [2].

  • Causality: Converting the primary amine to a Katritzky salt transforms a poor leaving group (-NH₂) into an excellent one (neutral pyridine) and significantly lowers the reduction potential of the C–N bond. Under Ni-catalysis, a single-electron transfer (SET) cleaves the C–N bond, generating a carbon-centered radical that engages the Ni center for cross-coupling. This selectively arylates the C5 position, leaving the C2-nitro group untouched.

Pathway C: Traditional Sandmeyer-Suzuki Sequence (C5-Activation)

The most robust, classical approach involves a two-step sequence: diazotization followed by bromination, and subsequent Pd-catalyzed cross-coupling.

  • Causality: The primary amine is converted into a diazonium salt, which rapidly decomposes in the presence of CuBr₂ to form an aryl bromide. The resulting C5-bromide is a classical, highly reactive electrophile for standard Pd(0)/Pd(II) catalytic cycles. This guarantees near-quantitative oxidative addition without requiring specialized, expensive ligands.

Quantitative Data Comparison

Reactivity PathwayTargeted BondCatalyst / Ligand SystemStep EconomyTypical Yield RangeKey Advantage
Denitrative Suzuki C(sp²)–NO₂Pd(OAc)₂ / NHC1 Step (Direct)65–85%Atom economical; leaves the amine intact for further late-stage chemistry.
Deaminative Suzuki C(sp²)–NH₂Ni(cod)₂ / Pyrylium2 Steps50–75%Mild conditions; leaves the nitro group intact for subsequent reduction.
Sandmeyer-Suzuki C(sp²)–NH₂CuBr₂ then Pd(PPh₃)₄2 Steps70–90%Highly robust; highly scalable; utilizes inexpensive, commercially available ligands.

Visualizations of Reactivity

DivergentReactivity Substrate Methyl 5-amino-4-methyl -2-nitrobenzoate Denitrative Denitrative Suzuki (Pd/NHC catalysis) Substrate->Denitrative Deaminative Deaminative Suzuki (Ni/Katritzky salt) Substrate->Deaminative Sandmeyer Sandmeyer-Suzuki (CuBr2 then Pd) Substrate->Sandmeyer Prod1 C2-Arylated Product (Amine intact) Denitrative->Prod1 Prod2 C5-Arylated Product (Nitro intact) Deaminative->Prod2 Prod3 C5-Arylated Product (via Aryl Bromide) Sandmeyer->Prod3

Divergent cross-coupling pathways for methyl 5-amino-4-methyl-2-nitrobenzoate.

DenitrativeCycle Pd0 Active Pd(0)-NHC Catalyst OxAdd Oxidative Addition (C-NO2 Cleavage) Pd0->OxAdd Substrate TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Base / Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Product Release

Catalytic cycle of the denitrative Suzuki-Miyaura cross-coupling.

Self-Validating Experimental Protocols

Protocol A: Denitrative Suzuki Cross-Coupling (Self-Validating System)
  • Reagents: Methyl 5-amino-4-methyl-2-nitrobenzoate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), Imidazo[1,5-a]pyridin-3-ylidene NHC ligand (10 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane.

  • Step 1: In a nitrogen-filled glovebox, charge an oven-dried vial with the substrate, boronic acid, Pd(OAc)₂, NHC ligand, and K₃PO₄.

  • Step 2: Add anhydrous 1,4-dioxane (0.2 M), seal with a PTFE-lined cap, and heat to 110 °C for 12 hours.

  • Validation Checkpoint: The initial mixture should transition from a yellow suspension to a deep red/brown homogeneous solution upon Pd(0)-NHC complex formation. Monitor via TLC (Hexanes/EtOAc 3:1); the disappearance of the bright yellow nitroarene spot (highly UV active) indicates successful oxidative addition and coupling.

Protocol B: Deaminative Suzuki Cross-Coupling (Self-Validating System)
  • Reagents: Substrate (1.0 equiv), Pyrylium tetrafluoroborate (1.1 equiv), Et₃N (1.2 equiv), Ni(cod)₂ (10 mol%), Arylboronic acid (1.5 equiv).

  • Step 1 (Activation): Dissolve the substrate in EtOH, add the pyrylium salt and Et₃N. Stir at 60 °C for 4 hours to form the Katritzky salt.

  • Validation Checkpoint 1: The formation of the Katritzky salt is confirmed by the precipitation of a pale crystalline solid upon cooling the reaction mixture and adding Et₂O.

  • Step 2 (Coupling): Isolate the salt, combine with Ni(cod)₂, boronic acid, and base in THF. Stir at 80 °C.

  • Validation Checkpoint 2: During the Ni-catalyzed coupling, a distinct color shift to dark green/black indicates the successful formation of the active Ni(I) radical species.

Protocol C: Sandmeyer-Suzuki Sequence (Self-Validating System)
  • Reagents: Substrate (1.0 equiv), t-BuONO (1.5 equiv), CuBr₂ (1.2 equiv), MeCN. Then Pd(PPh₃)₄ (5 mol%), K₂CO₃, Arylboronic acid.

  • Step 1 (Sandmeyer): Dissolve CuBr₂ and t-BuONO in MeCN at 0 °C. Slowly add the substrate dropwise.

  • Validation Checkpoint 1: The rapid evolution of N₂ gas (vigorous bubbling) upon addition confirms the decomposition of the diazonium intermediate into the aryl radical. The complete cessation of bubbling serves as a visual indicator of reaction completion.

  • Step 2 (Suzuki): Isolate the resulting aryl bromide, combine with Pd(PPh₃)₄, boronic acid, and K₂CO₃ in Toluene/H₂O (4:1). Heat to 90 °C.

  • Validation Checkpoint 2: The biphasic mixture will darken as Pd(0) enters the catalytic cycle. Complete conversion is verified by GC-MS, showing the exact mass shift from the bromide isotope pattern (M/M+2) to the desired biaryl mass.

Comparative Guide: Validating LC-MS/MS Methods for Methyl 5-amino-4-methyl-2-nitrobenzoate Quantification

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of quantifying highly functionalized aromatic intermediates in complex matrices. Methyl 5-amino-4-methyl-2-nitrobenzoate (CAS: 2092623-54-4) is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Accurate trace quantification of this compound—often present as a residual impurity—requires an analytical strategy that balances absolute selectivity with high sensitivity.

This guide objectively compares analytical platforms for this specific analyte, explains the mechanistic causality behind our experimental choices, and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol compliant with.

Analytical Platform Comparison

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is standard for bulk assay testing, it lacks the specificity required for trace impurity profiling. Below is an objective performance comparison of alternative platforms for quantifying methyl 5-amino-4-methyl-2-nitrobenzoate.

Performance MetricHPLC-UV (Diode Array)LC-HRMS (Q-TOF)LC-MS/MS (Triple Quadrupole)
Primary Application Bulk purity & assay testingUnknown impurity identificationTrace quantification (Gold Standard)
Selectivity Low (relies solely on retention time)High (exact mass, <5 ppm error)Ultra-High (Precursor Product ion pairs)
Sensitivity (LOD) ~0.1 µg/mL (100 ng/mL)~1-5 ng/mL< 0.1 ng/mL (Sub-ppb level)
Linear Dynamic Range 2–3 orders of magnitude3–4 orders of magnitude4–5 orders of magnitude
Matrix Interference Highly susceptibleModerately susceptibleHighly resistant (via MRM filtering)

Mechanistic Causality in Method Design

Method development is not guesswork; it is applied physical chemistry. Here is the causality behind the specific parameters chosen for methyl 5-amino-4-methyl-2-nitrobenzoate:

  • Stationary Phase Selection (Biphenyl vs. C18): Standard C18 columns rely purely on hydrophobic dispersion forces. However, our target molecule contains a highly polarizable aromatic ring with an electron-withdrawing nitro group (-NO2) and an electron-donating amine (-NH2). A Biphenyl stationary phase facilitates strong π−π interactions with the nitroaromatic system, dramatically improving retention and resolving the target analyte from co-eluting aliphatic matrix interferences.

  • Ionization Dynamics (ESI+): The competing functional groups dictate our ionization strategy. Targeting the basic primary amine (-NH2) via Positive Electrospray Ionization (ESI+) with an acidic mobile phase (0.1% Formic Acid) forces rapid protonation. This yields a highly stable [M+H]+ precursor ion at m/z 211.07.

  • Fragmentation Causality: In the collision cell, the protonated molecule undergoes predictable neutral losses. The cleavage of the ester group (loss of methanol/methoxy radical) yields a dominant product ion at m/z 179.05. A secondary pathway involves the loss of the nitro group, yielding m/z 165.07.

Fragmentation_Pathway Prec Precursor Ion [M+H]+ m/z 211.07 Prod1 Quantifier Ion [-CH3OH] m/z 179.05 Prec->Prod1 CE: 15 eV Prod2 Qualifier Ion [-NO2] m/z 165.07 Prec->Prod2 CE: 20 eV

Figure 1: ESI+ fragmentation pathway and MRM transitions for the target analyte.

Step-by-Step Methodology: A Self-Validating Protocol

A self-validating protocol incorporates internal system suitability tests (SST) and orthogonal checks directly into the workflow. By utilizing an internal standard (IS), we continuously monitor and correct for matrix-induced ion suppression in real-time, ensuring every batch validates its own accuracy.

Phase A: Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Methanol.

  • Standard Spiking: Spike 10 µL of a stable isotope-labeled internal standard (or a structural analog like methyl 4-methyl-2-nitrobenzoate) into 990 µL of the sample matrix.

  • Extraction: For complex matrices (e.g., reaction mixtures), perform a Liquid-Liquid Extraction (LLE) using ethyl acetate. Vortex for 2 minutes, centrifuge at 10,000 rpm for 5 minutes, and evaporate the organic layer under nitrogen.

  • Reconstitution: Reconstitute the residue in 1.0 mL of the diluent. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Phase B: Chromatographic Conditions
  • Column: Biphenyl, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (promotes ESI+ protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B (Equilibration for 2 mins).

  • Injection Volume: 2.0 µL.

Phase C: Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • Quantifier: 211.07 179.05 (Collision Energy: 15 eV)

    • Qualifier: 211.07 165.07 (Collision Energy: 20 eV)

ICH Q2(R2) Validation Workflow & Data Summary

According to the , analytical procedures for quantitative impurity testing must be validated for Specificity, Linearity, Accuracy, Precision, and the Quantitation Limit (QL).

ICH_Validation_Lifecycle Dev Method Development (Biphenyl Column, ESI+) Opt Parameter Optimization (MRM Transitions) Dev->Opt Val ICH Q2(R2) Validation Execution Opt->Val Spec Specificity & Selectivity (Matrix Evaluation) Val->Spec Acc Accuracy & Precision (Spike Recovery) Val->Acc Lin Linearity & Range (Calibration Model) Val->Lin Routine Routine LC-MS/MS Quantification Spec->Routine Acc->Routine Lin->Routine

Figure 2: ICH Q2(R2) compliant lifecycle for LC-MS/MS analytical method validation.

Experimental Validation Results (Representative Data)

The following table summarizes the expected validation parameters for methyl 5-amino-4-methyl-2-nitrobenzoate using the described LC-MS/MS method, demonstrating strict adherence to regulatory acceptance criteria.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at analyte RTS/N > 10 for analyte; Blank S/N < 3Pass
Linearity & Range R2≥0.990 R2=0.9994 (0.1 ng/mL to 500 ng/mL)Pass
Limit of Quantitation (LOQ) Lowest level with precision 20%0.05 ng/mL (CV = 8.4%, n=6)Pass
Accuracy (Recovery) 80% - 120% across 3 levels98.2% - 104.5% (Spiked at 1, 10, 100 ng/mL)Pass
Repeatability (Precision) RSD 15% (n=6)Intra-day RSD: 3.1%; Inter-day RSD: 4.5%Pass
Robustness Deliberate variation of LC parametersStable quantification ( ± 2% variation)Pass

By leveraging the inherent selectivity of MRM transitions and the optimized π−π retention mechanisms of the Biphenyl column, this method provides a highly robust, self-validating framework for the lifecycle management of methyl 5-amino-4-methyl-2-nitrobenzoate quantification.

References

  • Sigma-Aldrich / Merck KGaA. "5-Amino-4-methyl-2-nitro-benzoic acid methyl ester | Product Specifications". Sigma-Aldrich Catalog. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures". ICH Harmonised Guidelines, November 2023. URL:[Link]

Benchmarking crystallization solvents for methyl 5-amino-4-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative benchmarking guide for the crystallization of methyl 5-amino-4-methyl-2-nitrobenzoate (CAS: 2092623-54-4), a highly functionalized aromatic building block utilized in advanced pharmaceutical synthesis[1][2].

This guide synthesizes thermodynamic principles, predictive solvent selection methodologies, and empirical benchmarking data to provide a comprehensive framework for optimizing yield, purity, and crystal habit.

Thermodynamic Rationale & Solvent Selection Strategy

Historically, solvent selection for pharmaceutical intermediates relied heavily on chemical intuition and trial-and-error, often leading to sub-optimal purity, unfavorable particle size distributions, and downstream processability issues[3][4]. Modern rational solvent selection employs a combination of in-silico thermodynamic modeling (e.g., UNIFAC, COSMO-RS) and parallel micro-crystallization screening[5][6].

Methyl 5-amino-4-methyl-2-nitrobenzoate presents a unique crystallization challenge due to its competing functional groups:

  • Amino group (-NH₂): Acts as a strong hydrogen-bond donor.

  • Nitro (-NO₂) and Ester (-COOCH₃) groups: Act as strong hydrogen-bond acceptors and introduce significant dipole moments.

  • Aromatic core & Methyl group: Contribute to hydrophobicity and π-π stacking interactions.

The solvent must balance these interactions. Protic solvents (like ethanol) strongly solvate the amino group, often slowing nucleation and promoting the growth of thermodynamically stable, equant (prismatic) crystals. Conversely, aprotic solvents (like acetonitrile) may lead to rapid supersaturation depletion, resulting in kinetically favored, needle-like morphologies that exhibit poor flowability and bulk density[6].

G N1 In-Silico Solvent Screening (Thermodynamic Modeling) N2 Parallel Micro-Crystallization (e.g., Crystal16) N1->N2 N3 Solubility Curve Determination (Metastable Zone Width) N2->N3 N4 Scale-Up Cooling Crystallization (100 mL - 1 L) N3->N4 N5 Solid-State Characterization (XRPD, DSC, HPLC) N4->N5

Fig 1: Systematic workflow for crystallization solvent benchmarking.

Experimental Protocol: Self-Validating Cooling Crystallization

To ensure data integrity and reproducibility, the following self-validating protocol is utilized for benchmarking. The system is designed to close the mass balance, ensuring that no material is lost to undocumented side reactions or degradation.

Step-by-Step Methodology:

  • Saturation Preparation: Suspend 5.0 g of crude methyl 5-amino-4-methyl-2-nitrobenzoate (yellow solid[1]) in 50 mL of the selected solvent in a jacketed crystallizer equipped with an overhead stirrer and a focused beam reflectance measurement (FBRM) probe.

  • Dissolution: Heat the suspension to 60 °C (or 5 °C below the solvent's boiling point) at a rate of 2 °C/min. Hold for 30 minutes to ensure complete dissolution. Causality: Complete dissolution erases the thermal history and destroys residual seed crystals, ensuring unbiased primary nucleation.

  • Controlled Cooling: Cool the solution to 5 °C at a strictly controlled linear rate of 0.2 °C/min. Causality: A slow cooling rate maintains the system within the Metastable Zone Width (MSZW). This favors the growth of existing nuclei over secondary nucleation, preventing the formation of fine particulates that complicate filtration.

  • Aging and Isolation: Hold the slurry at 5 °C for 2 hours to achieve equilibrium yield. Filter under vacuum and wash the cake with 10 mL of pre-chilled (5 °C) solvent.

  • Validation (Mass Balance): Dry the isolated crystals in a vacuum oven at 40 °C to constant weight. Quantify the active pharmaceutical ingredient (API) concentration in the mother liquor via HPLC. The sum of the isolated mass and the mass in the mother liquor must equal the initial 5.0 g input (±2%).

Benchmarking Data: Solvent Performance Comparison

The following table synthesizes the benchmarking results across five distinct solvent systems. Data is evaluated based on thermodynamic capacity (solubility), process efficiency (yield), and physical properties (purity and habit).

Solvent SystemSolubility at 60 °C (mg/mL)Solubility at 5 °C (mg/mL)Theoretical Yield (%)HPLC Purity (%)Dominant Crystal HabitProcessability Rating
Ethanol (Absolute) 115.212.489.2%99.8%Prismatic / BlockExcellent
Ethyl Acetate 142.538.173.2%99.5%Thick PlatesGood
Acetonitrile 160.825.584.1%98.9%Fine NeedlesPoor (Filtration issues)
Toluene 45.38.281.9%97.4%AgglomeratesSub-optimal
Methanol/Water (80:20) 98.65.194.8%99.2%Irregular PrismsVery Good

Key Insights:

  • Ethanol emerges as the optimal solvent. Its protic nature strongly interacts with the solute's amino group, modulating the growth rate along the c-axis and resulting in highly pure, prismatic crystals that filter rapidly.

  • Acetonitrile provides high solubility but results in fine needles. This is a classic kinetic phenomenon where weak solvent-solute interactions lead to rapid, uncontrolled precipitation once the MSZW is breached[6].

  • Methanol/Water offers the highest yield due to the anti-solvent effect of water at low temperatures, though purity is slightly lower than pure ethanol due to co-precipitation of polar impurities.

Polymorphism and Mechanical Properties

Nitrobenzoic acid derivatives and substituted anilines are notorious for their complex solid-state landscapes and propensity for polymorphism[7][8][9]. The spatial arrangement of the hydrogen-bond donors (-NH₂) and acceptors (-NO₂, -C=O) allows for multiple stable supramolecular synthons (e.g., dimers vs. infinite chains)[7].

Research on related compounds, such as p-aminobenzoic acid and p-nitrobenzoic acid, demonstrates that different polymorphs exhibit drastically different mechanical properties. Nanoindentation studies reveal variations of 60% or higher in stiffness and hardness between polymorphic forms of the same nitro-aromatic compound[7]. For methyl 5-amino-4-methyl-2-nitrobenzoate, controlling the solvent is critical not just for chemical purity, but to ensure the crystallization of a polymorph with mechanical properties suitable for downstream milling and formulation.

Pathway S1 Methyl 5-amino-4-methyl-2-nitrobenzoate in Solution S2 Protic Solvents (EtOH, MeOH) Strong H-Bonding S1->S2 S3 Aprotic Solvents (EtOAc, MeCN) Dipole-Dipole Interactions S1->S3 S4 Slower Nucleation Prismatic Crystals (Form I) S2->S4 Solvation of -NH2 S5 Rapid Nucleation Needle-like Crystals (Form II) S3->S5 Weak Solvation

Fig 2: Solvent-solute interaction pathways dictating crystal habit and polymorphism.

Conclusion

For the crystallization of methyl 5-amino-4-methyl-2-nitrobenzoate, Absolute Ethanol is the benchmark standard for cooling crystallization. It provides an optimal balance of thermodynamic yield (89.2%), exceptional impurity purging (99.8% purity), and a highly processable prismatic crystal habit. When higher yields are strictly required at the expense of slight purity drops, a Methanol/Water (80:20) binary system serves as a robust alternative. Aprotic solvents like Acetonitrile should be avoided for final API isolation due to the kinetic generation of needle-like morphologies that severely hinder downstream manufacturability.

References

  • Sigma-Aldrich. "5-Amino-4-methyl-2-nitro-benzoic acid methyl ester | 2092623-54-4". Sigma-Aldrich Catalog. Available at: [Link]

  • Technobis Crystallization Systems. "Solvent Selection in Pharmaceutical Crystallization Process Development". Technobis. (October 09 2020). Available at: [Link]

  • Technobis Crystallization Systems. "Solvent selection for process development". Technobis. (November 25 2021). Available at: [Link]

  • Chen, J. "Computer-aided rational solvent selection for pharmaceutical crystallization". Massachusetts Institute of Technology (DSpace@MIT). Available at: [Link]

  • R. C. et al. "Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation". CrystEngComm (RSC Publishing). (March 04 2021). DOI: 10.1039/D1CE00041A. Available at: [Link]

  • Dash, S. G., & Singh, S. S. "Structural Landscape-Guided Exploration of a New Polymorph of 4-Nitrobenzoic Acid". Crystal Growth & Design (ACS Publications). (January 04 2019). Available at: [Link]

  • Otto, D. P., & De Villiers, M. M. "The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid". ResearchGate. Available at: [Link]

Sources

Structural Isomer Selection Guide: Methyl Amino-Methyl-Nitrobenzoate Derivatives in Scaffold Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the correct building block is rarely just a matter of matching a chemical formula. When designing ATP-competitive kinase inhibitors or dihydroorotate dehydrogenase (DHODH) inhibitors, the anthranilic acid/benzoate core is a privileged scaffold[1]. Specifically, structural isomers of methyl amino-methyl-nitrobenzoate are heavily utilized as precursors for benzimidazole and quinazoline pharmacophores[2].

However, the relative positions of the methyl, amino, and nitro groups on the benzene ring drastically alter the electronic landscape and steric profile of the molecule. This guide objectively compares three critical isomers, detailing how their structural nuances dictate chemical reactivity during scaffold synthesis and influence downstream biological efficacy in oncology models[3].

Structural and Electronic Comparison of Isomers

The nucleophilicity of the aniline amine is the primary bottleneck in derivatizing these building blocks. The strongly electron-withdrawing nitro group (-R, -I effects) and the sterically bulky methyl group interact to either facilitate or severely hinder amidation—the critical first step in cyclizing a benzimidazole core.

Quantitative & Qualitative Isomer Comparison Table
Isomer NameCAS NumberSubstitution PatternSteric Hindrance at C2-AmineElectronic Deactivation of Amine
Methyl 2-amino-4-methyl-5-nitrobenzoate 929214-80-24-Me, 5-NO₂Low (Flanked by H at C3)Severe (NO₂ is para to amine, strong -R effect)
Methyl 2-amino-5-methyl-3-nitrobenzoate 1248541-72-15-Me, 3-NO₂High (Flanked by NO₂ at C3)Moderate-High (Intramolecular H-bonding with ortho-NO₂)
Methyl 2-amino-3-methyl-5-nitrobenzoate 631911-94-93-Me, 5-NO₂Very High (Flanked by Me at C3)Severe (NO₂ is para to amine, strong -R effect)
Mechanistic Causality in Scaffold Selection
  • Isomer A (4-Methyl, 5-Nitro)[4]: This is often the preferred isomer for straightforward coupling. While the para-nitro group severely depletes the amine's electron density via resonance, the lack of an ortho substituent at C3 leaves the amine sterically accessible.

  • Isomer B (5-Methyl, 3-Nitro): The nitro group is ortho to the amine. This not only withdraws electrons inductively but also forms a strong intramolecular hydrogen bond with the -NH₂ protons. This "locks" the nitrogen lone pair, requiring elevated temperatures to break the H-bond during acylation.

  • Isomer C (3-Methyl, 5-Nitro)[5]: This is the most synthetically challenging isomer. The amine is physically blocked by the C1-ester and the C3-methyl group, while simultaneously being electronically stripped by the C5-nitro group. Standard peptide coupling will fail entirely here.

Experimental Protocol: Self-Validating Benzimidazole Synthesis

To convert these isomers into active kinase inhibitors, the building block must undergo amidation, nitro reduction, and cyclization. Because of the electronic deactivation described above, standard reagents (e.g., EDC/HOBt) are insufficient. The following protocol utilizes Isomer A and is designed as a self-validating system to ensure reaction success at each node.

Step 1: Amidation (Overcoming Poor Nucleophilicity)
  • Procedure: Dissolve Methyl 2-amino-4-methyl-5-nitrobenzoate (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at 60°C for 12 hours.

  • Causality: The para-nitro group makes the amine a very poor nucleophile. We must use HATU—a highly reactive uronium salt—combined with heat to force the formation of the active ester and drive the amidation forward.

  • Self-Validation Check: Analyze via LC-MS. The reaction is complete when the starting material peak (m/z 211.0 [M+H]⁺) disappears, replaced by the higher mass of the amide intermediate.

Step 2: Chemoselective Nitro Reduction
  • Procedure: Suspend the amide intermediate in EtOH/H₂O (3:1). Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq). Reflux at 80°C for 2 hours. Filter through Celite while hot.

  • Causality: Why not use standard Pd/C with H₂? Kinase inhibitor scaffolds frequently feature halogenated aromatic rings (e.g., fluorinated or chlorinated phenyls). Pd/C will cause rapid hydrodehalogenation. The Fe/NH₄Cl system is chemoselective, reducing only the nitro group to an amine without cleaving halogens.

  • Self-Validation Check: Spot on TLC (Hexane:EtOAc 1:1). The product should appear as a highly polar spot (due to the new amine) that stains rapidly with Ninhydrin.

Step 3: Acid-Catalyzed Cyclization
  • Procedure: Dissolve the resulting diamine in glacial acetic acid. Heat at 100°C for 4 hours. Concentrate under reduced pressure and purify via flash chromatography.

  • Causality: The acid catalyzes the intramolecular nucleophilic attack of the newly formed amine onto the amide carbonyl. Subsequent dehydration yields the rigid benzimidazole core required for ATP-pocket binding.

  • Self-Validation Check: LC-MS will show a distinct mass shift of -18 Da from the diamine intermediate, confirming the loss of water and successful ring closure.

Biological Application: Kinase Inhibition & Apoptosis

Once cyclized, the derivatives of these isomers serve as potent ATP-competitive inhibitors. The methyl group originating from the benzoate isomer is precisely positioned to project into the hydrophobic pocket of the kinase hinge region, while the ester group (often saponified to a carboxylic acid) forms critical hydrogen bonds with the target protein backbone[1].

In in vitro oncology models (such as HeLa cell lines), these optimized scaffolds successfully inhibit their target kinases, leading to cell cycle arrest. Flow cytometry analysis of these treated cells reveals elevated levels of active caspases, confirming that the structural inhibition directly triggers apoptosis through caspase-mediated pathways[3].

Pathway & Workflow Visualization

G cluster_0 Chemical Workflow: Overcoming Aniline Deactivation cluster_1 Biological Pathway: Oncology Models Isomer Isomer Selection (e.g., 4-Me, 5-NO2) Amidation Amidation (HATU/DIPEA) Overcomes -R Effect of NO2 Isomer->Amidation Reduction Nitro Reduction (Fe/NH4Cl) Chemoselective (Avoids Dehalogenation) Amidation->Reduction Cyclization Acid-Catalyzed Cyclization Yields Benzimidazole Core Reduction->Cyclization Kinase Kinase / DHODH Inhibition (ATP Pocket Binding) Cyclization->Kinase Lead Compound Caspase Caspase Cascade Activation (Flow Cytometry Validated) Kinase->Caspase Apoptosis Cancer Cell Apoptosis (Cell Cycle Arrest) Caspase->Apoptosis

Workflow detailing the chemical derivatization of isomers into active inhibitors driving apoptosis.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.